molecular formula C17H15NO6 B2725125 (E)-ethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate CAS No. 331971-17-6

(E)-ethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate

Cat. No. B2725125
CAS RN: 331971-17-6
M. Wt: 329.308
InChI Key: OOYTZKYISRASMM-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-ethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate is a chemical compound that belongs to the class of chalcones. Chalcones are known for their various biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.

Scientific Research Applications

Stereoselective Synthesis

A common approach in the synthesis of cyclohexane and cyclohexene derivatives involves the use of Diels-Alder adducts, such as ethyl (E)-3-nitroacrylate and furan, to create versatile templates for stereocontrolled synthesis. This strategy enables the production of polyhydroxylated cyclohexane β-amino acids derivatives and their hydroxylated derivatives, which are valuable building blocks for β-peptides (Masesane & Steel, 2003); (Masesane & Steel, 2004).

Novel Pyrazole Derivatives Synthesis

The synthesis of substituted pyrazoles through a 3+2 annulation method has been described, where (E)-ethyl 2-benzylidene-3-oxobutanoate plays a key role. The cyclocondensation reaction of this intermediate with phenylhydrazine hydrochloride under specific conditions yields novel pyrazole derivatives characterized by various spectroscopic methods. These compounds have been evaluated for their antioxidant properties, highlighting their potential in medicinal chemistry applications (Naveen et al., 2021).

Growth-Regulating Activity in Plants

Research on 4-hydroxycoumarin derivatives, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, has shown growth-regulating activity in soybean plants. These compounds exhibit concentration-dependent effects on plant growth metrics such as shoot and root biomass, highlighting their potential as agricultural chemicals (Stanchev et al., 2010).

Diverse Trifluoromethyl Heterocycles Synthesis

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for the synthesis of a wide array of trifluoromethyl heterocycles. This highlights the importance of ethyl 3-oxobutanoate derivatives in the creation of complex molecules with potential pharmaceutical and materials science applications (Honey et al., 2012).

Antimicrobial Activity

The antimicrobial activity of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate has been investigated, revealing its potential in the development of new antimicrobial agents. This compound was synthesized through Knoevenagel condensation and characterized via spectroscopic methods, demonstrating the role of ethyl 3-oxobutanoate derivatives in medicinal chemistry (Kariyappa et al., 2016).

properties

IUPAC Name

ethyl (2E)-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-3-23-17(20)15(11(2)19)10-14-8-9-16(24-14)12-4-6-13(7-5-12)18(21)22/h4-10H,3H2,1-2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYTZKYISRASMM-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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